[3-(Furan-2-yl)-2-methylphenyl]methanol
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Overview
Description
[3-(Furan-2-yl)-2-methylphenyl]methanol is an organic compound that features a furan ring attached to a phenyl group with a methanol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Furan-2-yl)-2-methylphenyl]methanol typically involves the reaction of 2-methylphenylmagnesium bromide with furfural. The reaction is carried out in an anhydrous ether solution under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[3-(Furan-2-yl)-2-methylphenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to tetrahydrofuran under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for hydrogenation.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: 3-(Furan-2-yl)-2-methylbenzaldehyde or 3-(Furan-2-yl)-2-methylbenzoic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
[3-(Furan-2-yl)-2-methylphenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of [3-(Furan-2-yl)-2-methylphenyl]methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.
Furan-2-ylmethanethiol: Contains a sulfanylmethyl group instead of a hydroxyl group.
Furan-3-methanol: Similar structure but with the hydroxyl group attached to the third position of the furan ring
Uniqueness
[3-(Furan-2-yl)-2-methylphenyl]methanol is unique due to the presence of both a furan ring and a phenyl group with a methanol substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89929-94-2 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
[3-(furan-2-yl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C12H12O2/c1-9-10(8-13)4-2-5-11(9)12-6-3-7-14-12/h2-7,13H,8H2,1H3 |
InChI Key |
HDUBPZGQLGOEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CO2)CO |
Origin of Product |
United States |
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